molecular formula C27H18N2O6 B11685829 2-[4-(3-methylphenoxy)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

2-[4-(3-methylphenoxy)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11685829
M. Wt: 466.4 g/mol
InChI Key: AZERGANIYUASDV-UHFFFAOYSA-N
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Description

2-[4-(3-METHYLPHENOXY)PHENYL]-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with a unique structure that includes phenyl, nitrophenoxy, and isoindole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-METHYLPHENOXY)PHENYL]-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, including nucleophilic aromatic substitution and cyclization reactions. One common synthetic route starts with the preparation of the intermediate 3-methylphenoxybenzene, which is then reacted with 3-nitrophenol under basic conditions to form the nitrophenoxy derivative. This intermediate undergoes further cyclization with phthalic anhydride to yield the final isoindole-dione structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and other additives may also be used to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-METHYLPHENOXY)PHENYL]-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

2-[4-(3-METHYLPHENOXY)PHENYL]-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[4-(3-METHYLPHENOXY)PHENYL]-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The nitro and phenyl groups can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(3-METHYLPHENOXY)PHENYL]-5-(3-AMINOPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Similar structure but with an amino group instead of a nitro group.

    2-[4-(3-METHYLPHENOXY)PHENYL]-5-(3-HYDROXYPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Contains a hydroxyl group instead of a nitro group.

Uniqueness

The presence of the nitro group in 2-[4-(3-METHYLPHENOXY)PHENYL]-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE imparts unique chemical and biological properties, making it distinct from its analogs. The nitro group can participate in specific reactions and interactions that are not possible with other functional groups.

Properties

Molecular Formula

C27H18N2O6

Molecular Weight

466.4 g/mol

IUPAC Name

2-[4-(3-methylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione

InChI

InChI=1S/C27H18N2O6/c1-17-4-2-6-21(14-17)34-20-10-8-18(9-11-20)28-26(30)24-13-12-23(16-25(24)27(28)31)35-22-7-3-5-19(15-22)29(32)33/h2-16H,1H3

InChI Key

AZERGANIYUASDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=CC(=C5)[N+](=O)[O-]

Origin of Product

United States

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